molecular formula C11H17NO4 B2888545 (2E,2'E)-Dimethyl 4,4'-(methylazanediyl)bis(but-2-enoate) CAS No. 852052-29-0

(2E,2'E)-Dimethyl 4,4'-(methylazanediyl)bis(but-2-enoate)

Cat. No.: B2888545
CAS No.: 852052-29-0
M. Wt: 227.26
InChI Key: VMLALJKZIMJBNT-YDFGWWAZSA-N
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Description

(2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate) is an organic compound with a complex structure that includes a methylazanediyl group and two but-2-enoate groups

Scientific Research Applications

(2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate) typically involves the reaction of dimethylamine with but-2-enoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of (2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate) is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines and esters.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Mechanism of Action

The mechanism by which (2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E,2E)-diethyl 4,4-(benzylazanediyl)bis(but-2-enoate)
  • (2E,2E)-diethyl 4,4-(phenylazanediyl)bis(but-2-enoate)

Uniqueness

Compared to similar compounds, (2E,2’E)-Dimethyl 4,4’-(methylazanediyl)bis(but-2-enoate) is unique due to its specific structural features, such as the presence of dimethyl groups and the methylazanediyl linkage

Properties

IUPAC Name

methyl (E)-4-[[(E)-4-methoxy-4-oxobut-2-enyl]-methylamino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-12(8-4-6-10(13)15-2)9-5-7-11(14)16-3/h4-7H,8-9H2,1-3H3/b6-4+,7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLALJKZIMJBNT-YDFGWWAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC=CC(=O)OC)CC=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C/C=C/C(=O)OC)C/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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